molecular formula C10H23O3P B14648303 Dipropan-2-yl butylphosphonate CAS No. 52468-61-8

Dipropan-2-yl butylphosphonate

Cat. No.: B14648303
CAS No.: 52468-61-8
M. Wt: 222.26 g/mol
InChI Key: VATNALWEAHYDEF-UHFFFAOYSA-N
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Description

Dipropan-2-yl butylphosphonate is an organophosphorus compound of high interest in scientific research and development, particularly as a versatile synthetic intermediate. This compound features a phosphonate core esterified with two isopropyl groups (dipropan-2-yl) and a butyl substituent. Phosphonate esters like this one are valued for their superior hydrolytic stability compared to phosphate esters, making them excellent bioisosteres in drug design and robust building blocks in organic synthesis . Its primary research application lies in the synthesis of more complex molecules for pharmaceutical and agrochemical development . The phosphonate moiety can mimic phosphate groups in biological systems, allowing researchers to create stable enzyme inhibitors . For instance, the diisopropylphosphono group, a key structural feature of this compound, has been identified as a known inhibitor of the human enzyme dipeptidyl peptidase 4 (DPP-4) . This makes derivatives of this compound potentially valuable in metabolic disease research. Furthermore, related alkylphosphonates have shown activity against enzymes like triacylglycerol lipase and parathion hydrolase , indicating broad potential in enzymology and biotechnology. The compound's structure also allows for further chemical modifications. While the butyl chain in this specific compound is less reactive than the bromopropyl chain in its close analog (Dipropan-2-yl (3-bromopropyl)phosphonate), it can still participate in various reactions . Researchers can leverage the phosphonate group for Horner-Wadsworth-Emmons reactions or other carbon-carbon bond-forming transformations, making it a useful precursor in material science and specialty chemical production. Safety Warning: This product is intended for research purposes only and is strictly not for human or veterinary use. Proper personal protective equipment (PPE) and adequate ventilation are required when handling this compound .

Properties

CAS No.

52468-61-8

Molecular Formula

C10H23O3P

Molecular Weight

222.26 g/mol

IUPAC Name

1-di(propan-2-yloxy)phosphorylbutane

InChI

InChI=1S/C10H23O3P/c1-6-7-8-14(11,12-9(2)3)13-10(4)5/h9-10H,6-8H2,1-5H3

InChI Key

VATNALWEAHYDEF-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl butylphosphonate typically involves the reaction of butylphosphonic dichloride with isopropanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Butylphosphonic dichloride+2IsopropanolDipropan-2-yl butylphosphonate+2HCl\text{Butylphosphonic dichloride} + 2 \text{Isopropanol} \rightarrow \text{this compound} + 2 \text{HCl} Butylphosphonic dichloride+2Isopropanol→Dipropan-2-yl butylphosphonate+2HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl butylphosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the isopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dipropan-2-yl butylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used as an additive in lubricants and as a flame retardant.

Mechanism of Action

The mechanism of action of Dipropan-2-yl butylphosphonate involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition.

Comparison with Similar Compounds

Dibutyl Propylphosphonate (CAS 4628-12-0)

Structural Similarities and Differences :

  • Core structure : Both compounds share a phosphonate backbone.
  • Substituents :
    • Dipropan-2-yl butylphosphonate: Butyl group + two isopropyl esters.
    • Dibutyl propylphosphonate: Propyl group + two butyl esters.
  • Molecular formula : C₁₁H₂₅O₃P (vs. C₁₀H₂₃O₃P for this compound).

Functional Differences :

  • No analogous scheduling is reported for this compound .

Dibutyl Butylphosphonate (CAS 78-46-6)

Key Comparisons :

  • Structure : Features a butylphosphonate core with two butyl ester groups (vs. isopropyl esters in this compound).
  • Applications: Solvent extraction: Dibutyl butylphosphonate (DBBP) is extensively used in nuclear chemistry for thorium extraction from nitric acid solutions. For example, 30 vol% DBBP in Isopar H diluent achieves maximum extraction efficiency at ~4 N HNO₃ . this compound’s solvent properties remain understudied in comparable applications.

Tributyl Phosphate (TBP, CAS 126-73-8)

Relevance :

  • Key differences :
    • Chemical stability : Phosphonates (e.g., this compound) exhibit higher hydrolytic stability than phosphates like TBP due to stronger P-C bonds.
    • Extraction efficiency : TBP is less effective than DBBP in high-acidity nuclear waste processing .

Data Tables

Table 1: Structural and Regulatory Comparison

Compound CAS Molecular Formula Substituents Key Applications OEL/TLV (ppm)
This compound 52468-61-8 C₁₀H₂₃O₃P Butyl + 2 isopropyl esters Understudied N/A
Dibutyl propylphosphonate 4628-12-0 C₁₁H₂₅O₃P Propyl + 2 butyl esters Controlled processes N/A
Dibutyl butylphosphonate 78-46-6 C₁₁H₂₅O₃P Butyl + 2 butyl esters Thorium solvent extraction 0.007 (HTFOEL)
Tributyl phosphate (TBP) 126-73-8 C₁₂H₂₇O₄P Three butyl esters Solvent, plasticizer 0.2 (TLV-TWA)

Table 2: Solvent Extraction Performance (Nitric Acid Systems)

Compound Optimal Acidity (N HNO₃) Diluent Extraction Efficiency
Dibutyl butylphosphonate ~4 Isopar H High (thorium)
Tributyl phosphate (TBP) <3 Kerosene Moderate

Q & A

Q. What are the established synthesis methods for dibutyl butylphosphonate (DBBP)?

DBBP is synthesized via the Arbusov rearrangement reaction, where n-butanol reacts with phosphorus trichloride under controlled conditions. Subsequent steps involve dehydrochlorination and extraction using mineral oil processing solvents to isolate the final product . This method ensures high purity for research applications.

Q. What safety protocols are recommended for handling DBBP in laboratory settings?

Key safety measures include:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Local exhaust ventilation to minimize inhalation of vapors or aerosols.
  • Adherence to Protective Action Criteria (PAC): PAC-1 (0.018 ppm), PAC-2 (0.2 ppm), PAC-3 (1.2 ppm) for emergency exposure limits .
  • Spill management: Collect using non-sparking tools and store in sealed containers to prevent environmental contamination .

Q. How is DBBP utilized in solvent extraction processes for metal ions?

DBBP is a key extractant in nuclear chemistry for separating thorium from nitrate solutions. A 30% (v/v) DBBP in Isopar H diluent achieves maximal thorium extraction at ~4 N HNO₃ acidity. The mechanism involves coordination of Th⁴⁺ ions with phosphoryl oxygen atoms .

Advanced Research Questions

Q. How can researchers optimize DBBP concentration in solvent systems for maximal metal ion extraction efficiency?

Systematic testing of solvent compositions (e.g., 5–30% DBBP in Isopar H) under varying acidities (1–6 N HNO₃) is critical. For thorium, 30% DBBP at 4 N HNO₃ yields a distribution coefficient (D) >100, while lower concentrations (e.g., 5% DBBP) require higher acidity but reduce selectivity .

Q. What analytical techniques are suitable for quantifying DBBP in complex matrices post-extraction?

Advanced methods include:

  • GC-MS : Detects DBBP degradation products (e.g., phosphonic acids) with a detection limit of 0.1 ppm.
  • HPLC-UV : Quantifies intact DBBP using C18 columns and acetonitrile/water mobile phases.
  • 31P NMR : Validates structural integrity and identifies hydrolysis byproducts .

Q. How can researchers resolve contradictions in extraction efficiency data when varying DBBP concentrations and acidities?

Contradictions often arise from competing effects of solvent polarity and acid strength. For example:

  • At low DBBP concentrations (<10%), increased HNO₃ acidity improves Th⁴⁺ extraction but promotes co-extraction of competing ions (e.g., UO₂²⁺).
  • Multivariate statistical models (e.g., ANOVA) can isolate variables, while spectroscopic studies (FTIR) clarify coordination changes .

Q. What computational models predict DBBP's behavior in solvent extraction systems?

Molecular dynamics (MD) simulations based on Hansen Solubility Parameters (HSP) model DBBP’s interactions with diluents (e.g., Isopar H) and metal ions. Key parameters include:

  • δD (Dispersion forces) : 18.2 MPa¹/²
  • δP (Polar interactions) : 6.8 MPa¹/²
  • δH (Hydrogen bonding) : 4.3 MPa¹/² These models guide solvent formulation to minimize phase separation and maximize extraction kinetics .

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